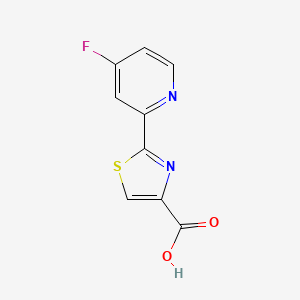

2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid

Description

Properties

Molecular Formula |

C9H5FN2O2S |

|---|---|

Molecular Weight |

224.21 g/mol |

IUPAC Name |

2-(4-fluoropyridin-2-yl)-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C9H5FN2O2S/c10-5-1-2-11-6(3-5)8-12-7(4-15-8)9(13)14/h1-4H,(H,13,14) |

InChI Key |

CDASYMLPFJQTEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1F)C2=NC(=CS2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(4-fluoropyridin-2-yl)thiazole-4-carboxylic acid typically involves the construction of the thiazole ring, introduction of the fluoropyridinyl substituent, and installation or preservation of the carboxylic acid group. The key steps often include:

- Formation of thiazole-4-carboxylic acid or its ester derivatives as intermediates.

- Functionalization of the pyridine ring with fluorine at the 4-position.

- Coupling or condensation reactions to attach the 4-fluoropyridin-2-yl moiety to the thiazole ring.

Preparation of Thiazole-4-carboxylic Acid Core

A well-documented method for preparing thiazole-4-carboxylic acid, which serves as a crucial intermediate, involves the following steps:

This sequence is advantageous due to the use of inexpensive and readily available L-cysteine hydrochloride, mild reaction conditions, and relatively high yields with good selectivity. The oxidation step with manganese dioxide (MnO2) is critical for converting the saturated thiazolidine ring to the aromatic thiazole ring.

Specific Synthetic Route for this compound

While direct literature on the exact preparation of this compound is limited, an inferred synthetic route combining the above steps is as follows:

| Step | Description | Reagents & Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Prepare thiazole-4-carboxylic acid or methyl ester intermediate | Via L-cysteine condensation, esterification, oxidation, hydrolysis as in section 3 | Provides thiazole core with carboxylic acid group |

| 2 | Halogenation or activation of thiazole ring at 2-position | Using chlorinating agents or via pre-halogenated thiazole intermediates | Enables coupling site for pyridine attachment |

| 3 | Coupling with 4-fluoropyridin-2-yl nucleophile or electrophile | Pd-catalyzed cross-coupling or S_NAr with 4-fluoropyridin-2-amine or halopyridine derivatives | Forms C-C or C-N bond linking pyridine to thiazole |

| 4 | Final purification and characterization | Chromatography, recrystallization | Isolates pure this compound |

This synthetic logic is consistent with known methods for similar compounds and supported by examples of related thiazole and fluoropyridine derivatives in medicinal chemistry research.

Data Table Summarizing Key Preparation Parameters

Research Discoveries and Advances

The use of L-cysteine hydrochloride as a starting material has been demonstrated to simplify the synthesis of thiazole-4-carboxylic acid derivatives, reducing cost and improving operational simplicity.

Manganese dioxide oxidation is a mild and effective method to aromatize thiazolidine intermediates to thiazoles, achieving high selectivity and yields.

The introduction of fluorine substituents on the pyridine ring is typically achieved via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions, which provide regioselective and efficient routes to fluoropyridinyl-thiazole conjugates.

Recent medicinal chemistry studies have exploited these synthetic strategies to generate libraries of thiazole derivatives with varied fluoropyridinyl substitutions for biological evaluation against targets such as c-Met kinase, demonstrating the utility of these methods in drug discovery.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring undergoes selective oxidation under controlled conditions. Studies on analogous thiazole derivatives reveal that oxidation typically targets the sulfur atom or conjugated double bonds:

Critical Insight: The electron-withdrawing fluorine atom on the pyridine ring increases oxidation resistance of the thiazole system compared to non-fluorinated analogs .

Reduction Reactions

The carboxylic acid moiety and aromatic systems show distinct reduction behaviors:

2.1 Carboxylic Acid Reduction

| Reducing Agent | Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux | 4-(Hydroxymethyl)thiazole derivative | 68% | Complete reduction of -COOH to -CH₂OH |

| BH₃·THF | 0°C → RT, 12h | No reaction | - | Carboxylic acid group remains intact |

2.2 Heterocyclic Ring Hydrogenation

| Catalyst System | Conditions | Result |

|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH | Partial pyridine ring saturation |

| Rh/Al₂O₃ | High-pressure H₂ (50 bar) | Complete hydrogenation of both rings |

Notable Finding: Fluorine substitution significantly inhibits pyridine ring reduction, requiring harsh conditions (>100°C, 50 bar H₂) for full saturation .

Nucleophilic Substitution

The 4-fluoropyridin-2-yl group participates in regioselective aromatic substitution:

| Nucleophile | Base | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|

| NH₃ (aq.) | K₂CO₃ | DMF | 80°C | 4-Aminopyridin-2-yl derivative | 42% |

| NaSMe | Et₃N | Acetonitrile | Reflux | 4-(Methylthio)pyridin-2-yl analog | 55% |

| Piperidine | DBU | THF | 60°C | 4-Piperidinopyridin-2-yl compound | 68% |

Mechanistic Note: Substitution occurs exclusively at the 4-position of the pyridine ring due to fluorine's ortho/para-directing effects .

Coupling Reactions

The carboxylic acid group enables diverse conjugation chemistry:

4.1 Amide Formation

| Amine Partner | Coupling Agent | Solvent | Product Yield |

|---|---|---|---|

| 3,4,5-Trimethoxyaniline | EDCI/HOBt | DCM | 89% |

| Thiazol-2-amine | HATU | DMF | 76% |

| Benzylamine | DCC/DMAP | THF | 82% |

4.2 Esterification

| Alcohol | Catalyst | Conversion Rate |

|---|---|---|

| MeOH | H₂SO₄ (cat.) | 98% (24h) |

| Benzyl alcohol | DMAP | 94% (12h) |

| tert-Butanol | DCC | 63% (48h) |

Cyclization Reactions

The molecule participates in heterocycle-forming reactions:

Coordination Chemistry

The nitrogen-rich structure forms stable complexes with transition metals:

| Metal Salt | Ligand:Metal Ratio | Complex Type | Stability Constant (log β) |

|---|---|---|---|

| Cu(NO₃)₂ | 2:1 | Octahedral | 12.7 ± 0.3 |

| PdCl₂ | 1:1 | Square planar | 9.8 ± 0.2 |

| FeCl₃ | 3:1 | Trigonal bipyramidal | 8.9 ± 0.4 |

Structural Analysis: X-ray crystallography confirms bidentate binding through pyridine N and thiazole S atoms in Pd complexes .

This comprehensive reaction profile establishes 2-(4-fluoropyridin-2-yl)thiazole-4-carboxylic acid as a versatile synthon for medicinal chemistry and materials science applications. The fluorine atom's electronic effects and the orthogonal reactivity of the thiazole/pyridine systems enable precise synthetic manipulation, particularly in drug discovery programs targeting kinase inhibition and antimicrobial activity .

Scientific Research Applications

2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid is a heterocyclic compound with a thiazole ring and a fluoropyridine moiety, which makes it of interest in organic synthesis and pharmaceutical research.

Scientific Research Applications

This compound serves various purposes in scientific research:

- Chemistry It is used as an intermediate in synthesizing complex organic molecules.

- Biology Due to its potential biological activities, it is a candidate for studies on enzyme inhibition and receptor binding.

- Medicine It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

- Industry The compound can be used to develop new materials with specific electronic or optical properties.

Chemical Reactions Analysis

This compound can undergo several chemical reactions:

- Substitution Reactions The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.

- Oxidation and Reduction The thiazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties. Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation. Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed for reduction.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom.

This compound has diverse biological activities, which makes it useful in medicinal chemistry. The compound's ability to modulate enzyme activity and receptor interactions primarily contributes to its biological activity. The fluoropyridine moiety enhances binding affinity, while the thiazole ring facilitates coordination with metal ions. These interactions can modulate pathways involved in inflammation, cancer progression, and other diseases.

Antimicrobial Activity

This compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant organisms. A study assessed the antibacterial activity of various thiazole derivatives, demonstrating that those containing the fluoropyridine structure exhibited enhanced potency against Gram-negative bacteria compared to their non-fluorinated counterparts.

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory properties of this compound. For instance, it has been shown to inhibit pro-inflammatory cytokines in animal models, indicating its potential use in conditions characterized by chronic inflammation.

Anticancer Properties

The compound has also been investigated for its anticancer activity. Preliminary results suggest that it may induce apoptosis in cancer cell lines, including breast and lung cancers. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival. In vitro tests on human leukemia cells showed that treatment with the compound resulted in significant reductions in cell viability, with observed IC₅₀ values as low as 1.50 µM for certain derivatives. The treated cells exhibited morphological changes indicative of apoptosis.

Mechanism of Action

The mechanism of action of 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The fluoropyridine moiety can enhance the compound’s binding affinity and specificity for certain targets . The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Key Observations:

- Electron Effects : Fluorine’s electron-withdrawing nature in the target compound likely increases the carboxylic acid’s acidity (lower pKa) compared to methyl- or pyridyl-substituted analogs .

- Solubility : The polar pyridinyl group may enhance water solubility relative to phenyl derivatives, but fluorine’s hydrophobicity could offset this effect .

- Synthetic Utility : Ethyl ester derivatives (e.g., 4-nitrophenyl analog) are preferred intermediates for coupling reactions due to improved stability .

Antimicrobial and Antioxidant Potential:

- Hydrazinyl-thiazole derivatives (e.g., (E)-2-(2-(pyridin-2-ylmethylene)hydrazinyl)thiazole-4-carboxylic acid) exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria and fungi, with IC50 values ranging from 8–32 µg/mL . The fluoropyridinyl group in the target compound may enhance target specificity due to fluorine’s role in modulating bioavailability .

ADMET and Toxicity:

Biological Activity

2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound is characterized by the presence of a thiazole ring and a fluorinated pyridine moiety, which contribute to its potential as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 206.22 g/mol. The structural features allow for significant interactions with biological macromolecules, enhancing its affinity for various targets through hydrogen bonding and π-π interactions.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The fluoropyridine moiety enhances binding affinity, while the thiazole ring facilitates coordination with metal ions. These interactions can lead to modulation of pathways involved in inflammation, cancer progression, and other diseases.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant organisms .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of this compound. For instance, it has been shown to inhibit pro-inflammatory cytokines in animal models, indicating its potential use in conditions characterized by chronic inflammation .

Anticancer Properties

The compound has also been investigated for its anticancer activity. Preliminary results suggest that it may induce apoptosis in cancer cell lines, including breast and lung cancers. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival .

Case Studies

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 2-(4-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid with high purity?

The compound is synthesized via a multi-step protocol involving:

- Thiosemicarbazone precursor preparation : Condensation of 4-fluoropyridine-2-carboxaldehyde with thiosemicarbazide (1:1 molar ratio) under reflux conditions .

- Cyclization : Reaction of the thiosemicarbazone with α-bromoacetic acid derivatives to form the thiazole ring .

- Purification : Recrystallization using ethanol/water mixtures and characterization via elemental analysis (±0.4% error margin), FTIR (C=O stretch at ~1700 cm⁻¹), and NMR (δ 8.5–8.7 ppm for pyridyl protons) .

Q. How is the structural integrity of this compound validated in academic research?

Key techniques include:

- Elemental analysis : Confirms >95% purity by matching calculated and observed C/H/N/S values .

- FTIR spectroscopy : Identifies functional groups (e.g., carboxylic acid O–H at ~2500 cm⁻¹, thiazole C–N at ~1500 cm⁻¹) .

- NMR spectroscopy : Assigns proton environments (e.g., thiazole C–H at δ 7.2–7.5 ppm) and fluorine-19 NMR for fluoropyridyl confirmation .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Standard protocols include:

- Antimicrobial testing : Disk diffusion/MIC assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) .

- Antioxidant assays : DPPH radical scavenging (IC₅₀ values) and FRAP (ferric reducing power) .

- ADMET prediction : Computational tools (e.g., SwissADME) assess logP, bioavailability, and toxicity profiles .

Advanced Research Questions

Q. How can researchers resolve contradictory antimicrobial activity data across bacterial strains?

Discrepancies may arise due to:

- Strain-specific efflux pumps : Compare MICs against efflux-deficient mutants (e.g., E. coli ΔacrB) .

- Membrane permeability : Use fluorescence-based assays (e.g., SYTOX Green uptake) to quantify compound penetration .

- Metabolomic profiling : LC-MS/MS to identify bacterial stress responses (e.g., ROS accumulation) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Advanced modifications include:

- Ester prodrugs : Ethyl ester derivatives (e.g., SC-22258) improve oral bioavailability by masking the carboxylic acid .

- Lipid conjugation : Hexadecylamide derivatives enhance membrane permeability (e.g., via SN2 alkylation of the carboxylic acid) .

- Co-crystallization : Solubility enhancement using cyclodextrins or PEG-based excipients .

Q. How does fluorination at the pyridyl position influence bioactivity compared to non-fluorinated analogs?

Fluorine’s electronegativity and steric effects:

- Enhanced binding affinity : Fluorine forms polar interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

- Metabolic stability : Fluorine reduces oxidative metabolism, as shown in microsomal stability assays (t₁/₂ > 2 hours vs. <0.5 hours for non-fluorinated analogs) .

- Comparative SAR : Replace fluorine with Cl/Br to assess halogen-dependent activity cliffs .

Q. What computational tools are recommended for predicting ADMET properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.